Sniper(abl)-020 -

Sniper(abl)-020

Catalog Number: EVT-8235827
CAS Number:
Molecular Formula: C44H59ClN10O8S
Molecular Weight: 923.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound was developed through a collaborative effort involving academic institutions and pharmaceutical companies, aiming to create a more effective treatment option for diseases where current therapies fall short. Sniper(abl)-020 belongs to the broader class of compounds known as kinase inhibitors, which are designed to interfere with the activity of specific enzymes involved in cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sniper(abl)-020 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple transformations.
  2. Reactions: Key reactions typically include:
    • Coupling Reactions: These are used to form the core structure of the compound by linking different molecular fragments.
    • Functional Group Modifications: These modifications enhance the compound's solubility and bioavailability.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities.
Molecular Structure Analysis

Structure and Data

Sniper(abl)-020 has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₉N₅O₃
  • Molecular Weight: 345.38 g/mol
  • Structural Features: The compound features multiple functional groups that contribute to its biological activity, including amine, hydroxyl, and aromatic rings.

The three-dimensional conformation of Sniper(abl)-020 plays a crucial role in its interaction with target proteins, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Sniper(abl)-020 undergoes various chemical reactions that are pivotal for its function:

  1. Binding Interactions: The compound forms non-covalent interactions with target kinases, which is essential for its inhibitory activity.
  2. Metabolic Stability: Understanding how Sniper(abl)-020 is metabolized in biological systems is crucial for predicting its pharmacokinetic properties.
  3. Degradation Pathways: Identifying potential degradation products helps assess safety and efficacy profiles.

These reactions are integral to evaluating the compound’s therapeutic potential.

Mechanism of Action

Process and Data

The mechanism of action of Sniper(abl)-020 involves:

  • Inhibition of Kinase Activity: By binding to specific ATP-binding sites on target kinases, Sniper(abl)-020 effectively prevents phosphorylation events that drive cell proliferation.
  • Impact on Signaling Pathways: This inhibition leads to downstream effects on signaling pathways associated with cancer cell survival and growth, ultimately inducing apoptosis in malignant cells.

Quantitative data from assays demonstrate significant reductions in cell viability upon treatment with Sniper(abl)-020, highlighting its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sniper(abl)-020 exhibits several notable physical and chemical properties:

  • Solubility: The compound is moderately soluble in water, which is advantageous for formulation into oral dosage forms.
  • Stability: It shows stability under physiological conditions but may require protection from light and moisture during storage.
  • pH Sensitivity: The activity can be influenced by pH levels, necessitating careful formulation considerations.

These properties are essential for developing effective delivery systems for clinical use.

Applications

Scientific Uses

Sniper(abl)-020 has several promising applications in scientific research:

  • Cancer Therapeutics: Its primary application lies in targeting specific cancers where traditional therapies have failed.
  • Research Tool: It serves as a valuable tool for studying kinase signaling pathways, helping elucidate mechanisms of drug resistance in cancer cells.
  • Combination Therapies: Ongoing studies are exploring the potential of combining Sniper(abl)-020 with other agents to enhance therapeutic outcomes.
Introduction to Targeted Protein Degradation (TPD) in Oncogenic Therapy

Role of BCR-ABL in Chronic Myelogenous Leukemia Pathogenesis

Chronic Myelogenous Leukemia is genetically defined by the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22 (t(9;22)(q34;q11). This rearrangement generates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. The BCR-ABL fusion protein exhibits deregulated tyrosine kinase activity due to the loss of autoinhibitory domains present in native ABL and the acquisition of BCR-derived oligomerization domains. These structural changes promote spontaneous dimerization and autophosphorylation, leading to constitutive activation of downstream oncogenic signaling pathways including STAT5 (Signal Transducer and Activator of Transcription 5), RAS/MAPK, and PI3K/AKT. The net effect is uncontrolled myeloid cell proliferation, suppressed apoptosis, and differentiation arrest—hallmarks of Chronic Myelogenous Leukemia pathogenesis [3] [5] [6]. The BCR-ABL protein exists primarily as a 210-kDa isoform (p210BCR-ABL) in Chronic Myelogenous Leukemia, with less common isoforms (p190, p230) occurring in acute leukemias or atypical Chronic Myelogenous Leukemia presentations. The central pathogenetic role of BCR-ABL is evidenced by its sufficiency to induce Chronic Myelogenous Leukemia-like disease in murine models and the clinical efficacy of agents specifically targeting its kinase activity [6].

Table 1: Key Structural Domains in BCR-ABL Fusion Protein

Domain OriginDomain NameFunctional Role in Oncogenesis
BCRCoiled-coil oligomerizationEnables spontaneous dimerization/oligomerization, driving constitutive kinase activation
BCRTyrosine 177 (Y177)Phosphorylation creates docking site for GRB2, hyperactivating RAS/MAPK pathway
ABLSH2-SH3 domainsMediates protein-protein interactions; SH3 loss in fusion protein contributes to activation
ABLTyrosine kinase (SH1)Catalytic core executing aberrant phosphorylation of substrates and adaptor proteins
ABLActin-binding domainDisrupted in fusion protein, altering subcellular localization and adhesion signaling

Limitations of Tyrosine Kinase Inhibitors and Emergence of Resistance

Tyrosine Kinase Inhibitors targeting the ATP-binding site of BCR-ABL revolutionized Chronic Myelogenous Leukemia treatment. Imatinib, the first-generation inhibitor, induces durable hematologic and cytogenetic responses in chronic-phase patients. However, its limitations became apparent through several mechanisms:

  • Primary Resistance: A subset of patients exhibits intrinsic refractoriness to Tyrosine Kinase Inhibitor therapy, often associated with advanced disease phase (accelerated or blast crisis) where additional genomic aberrations diminish BCR-ABL dependency [6].
  • Acquired Resistance: Approximately 20-30% of patients develop resistance during treatment. Over 100 point mutations within the BCR-ABL kinase domain have been identified that impair drug binding. These mutations operate via multiple mechanisms:
  • Steric Hindrance: Bulky substitutions (e.g., T315I "gatekeeper" mutation) physically block inhibitor access to the ATP-binding pocket [3] [6].
  • Conformational Shifts: Mutations (e.g., E255K/V, Y253H) stabilize active kinase conformations incompatible with binding of certain Tyrosine Kinase Inhibitors [3].
  • Altered Affinity: Mutations directly disrupting critical binding interactions (e.g., F317L affecting dasatinib binding) [3].
  • BCR-ABL-Independent Resistance: Activation of alternative survival pathways (e.g., SRC-family kinases), pharmacokinetic issues, or drug efflux mechanisms contribute to Tyrosine Kinase Inhibitor failure [6].

Second-generation Tyrosine Kinase Inhibitors (dasatinib, nilotinib, bosutinib) and the third-generation agent ponatinib were developed to overcome many resistant mutants. However, the T315I mutation remained impervious to all except ponatinib, which itself faces toxicity challenges and emerging compound mutations (two or more mutations on the same BCR-ABL allele) that confer high-level resistance to all current Tyrosine Kinase Inhibitors [4] [6].

Table 2: Major BCR-ABL Mutations Conferring Tyrosine Kinase Inhibitor Resistance

MutationImpact on Tyrosine Kinase InhibitorsMechanism of Resistance
T315IResistant to imatinib, dasatinib, nilotinib, bosutinib; sensitive to ponatinibSteric hindrance via isoleucine side chain blocking inhibitor binding
Y253HResistant to imatinib, nilotinib; sensitive to dasatinib, ponatinibStabilizes active conformation, reduces affinity
E255K/VResistant to imatinib, nilotinib; partially sensitive to dasatinib, bosutinib, ponatinibAffects phosphate-binding loop flexibility
F317LResistant to dasatinib; sensitive to nilotinib, ponatinibDisrupts critical hydrophobic interaction with dasatinib
Compound Mutants (e.g., T315I + E255V)Resistant to all approved Tyrosine Kinase Inhibitors including ponatinibCombinatorial structural effects preventing effective inhibition

Evolution of Proteolysis-Targeting Chimeras and Specific and Non-genetic inhibitor of apoptosis protein-dependent Protein Erasers as Targeted Protein Degradation Modalities

The limitations of occupancy-driven inhibitors (Tyrosine Kinase Inhibitors) catalyzed the development of event-driven pharmacologic strategies, notably Targeted Protein Degradation. This approach leverages the cell's endogenous protein quality control machinery—the ubiquitin-proteasome system—to eliminate the pathogenic protein entirely. Two primary bifunctional degrader platforms emerged:

  • Proteolysis-Targeting Chimeras (PROTACs): These heterobifunctional molecules consist of:
  • A ligand binding the target protein of interest (e.g., a BCR-ABL inhibitor)
  • A ligand recruiting an E3 ubiquitin ligase (e.g., von Hippel-Lindau, Cereblon)
  • A chemical linker connecting these two moietiesPROTACs bring the E3 ligase into proximity with the target protein, facilitating its polyubiquitylation and subsequent degradation by the 26S proteasome [2] [4]. PROTACs targeting BCR-ABL have shown promise in degrading various imatinib-resistant mutants, including T315I, and overcoming some compound mutations in preclinical models [2] [4]. Their catalytic mode of action allows sub-stoichiometric activity and potential efficacy even against mutants with reduced binding affinity.
  • Specific and Non-genetic inhibitor of apoptosis protein-dependent Protein Erasers (SNIPERs): Specific and Non-genetic inhibitor of apoptosis protein-dependent Protein Erasers represent a specialized subclass of degraders that specifically recruit Inhibitor of Apoptosis Proteins (IAPs), particularly cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein, as the E3 ubiquitin ligase complex. IAP ligands used in Specific and Non-genetic inhibitor of apoptosis protein-dependent Protein Erasers design are often mimetics of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases. Specific and Non-genetic inhibitor of apoptosis protein-dependent Protein Erasers(ABL) compounds are bifunctional molecules designed to degrade BCR-ABL [1].

SNIPER(ABL)-020 represents a rationally optimized member of this class. While the foundational research focused on SNIPER(ABL)-39 [1], SNIPER(ABL)-020 exemplifies subsequent refinements. Its structure comprises:

  • Target Protein Ligand: Dasatinib, a potent second-generation BCR-ABL and SRC-family kinase inhibitor. Dasatinib binds multiple conformations of ABL, potentially broadening the spectrum of degradable mutants.
  • E3 Ligase Ligand: A derivative of LCL161, a clinical Smac mimetic/IAP antagonist, optimized for efficient cellular inhibitor of apoptosis protein 1/X-linked inhibitor of apoptosis protein recruitment.
  • Linker: A polyethylene glycol-based linker, crucial for optimal distance and flexibility between the two warheads. Research on SNIPER(ABL)-39 demonstrated that a triethylene glycol (PEG3) linker conferred superior degradation activity compared to shorter or longer variants [1].

Mechanistically, SNIPER(ABL)-020 simultaneously engages BCR-ABL and cellular inhibitor of apoptosis protein 1/X-linked inhibitor of apoptosis protein, forming a ternary complex. This facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme (recruited by the IAP RING domain) onto lysine residues of BCR-ABL. Polyubiquitylated BCR-ABL is then recognized and degraded by the proteasome. Consistent with BCR-ABL degradation, SNIPER(ABL) treatment in BCR-ABL-positive cells leads to suppression of downstream signaling (e.g., loss of STAT5 and Crk like proto-oncogene phosphorylation) and inhibition of cell growth [1].

Compared to Tyrosine Kinase Inhibitors, SNIPER(ABL)-020 offers several theoretical advantages:

  • Overcoming Resistance: Degradation removes the entire oncoprotein, potentially circumventing mutations that impair inhibitor binding but not degraber binding.
  • Catalytic Activity: A single degraber molecule can facilitate the degradation of multiple target molecules.
  • Sustained Effect: The need to resynthesize the target protein prolongs the pharmacodynamic effect beyond the pharmacokinetic presence of the degrader.
  • Targeting Scaffolding Functions: Degradation eliminates both enzymatic and non-enzymatic (scaffolding) functions of BCR-ABL.

The evolution from occupancy-based inhibition (Tyrosine Kinase Inhibitors) to event-driven degradation (PROTACs, SNIPERs) marks a paradigm shift in targeting oncogenic drivers like BCR-ABL. SNIPER(ABL)-020 embodies the translational application of this innovative therapeutic strategy specifically designed to address the persistent challenge of resistance in Chronic Myelogenous Leukemia [1] [2] [4].

Properties

Product Name

Sniper(abl)-020

IUPAC Name

2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

Molecular Formula

C44H59ClN10O8S

Molecular Weight

923.5 g/mol

InChI

InChI=1S/C44H59ClN10O8S/c1-28(2)23-34(51-43(60)40(57)33(46)24-31-10-6-5-7-11-31)41(58)47-13-18-61-19-20-62-21-22-63-27-38(56)55-16-14-54(15-17-55)37-25-36(49-30(4)50-37)52-44-48-26-35(64-44)42(59)53-39-29(3)9-8-12-32(39)45/h5-12,25-26,28,33-34,40,57H,13-24,27,46H2,1-4H3,(H,47,58)(H,51,60)(H,53,59)(H,48,49,50,52)/t33-,34+,40+/m1/s1

InChI Key

YYNXYOVXFJJJHD-OCIHUODESA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.